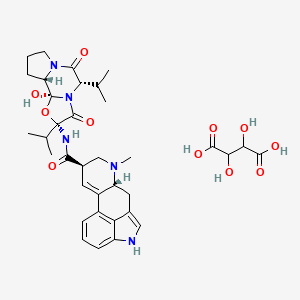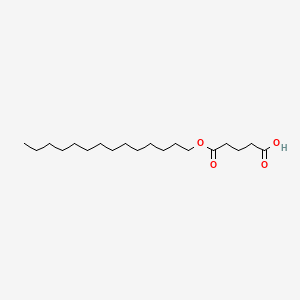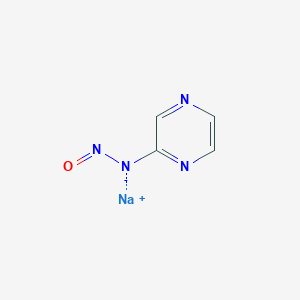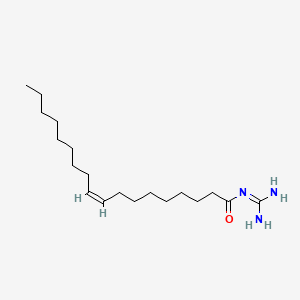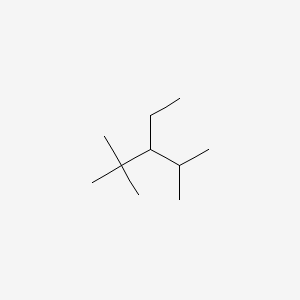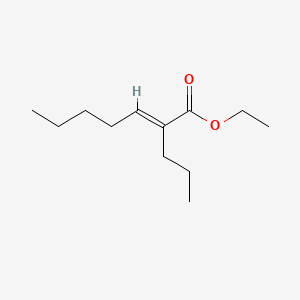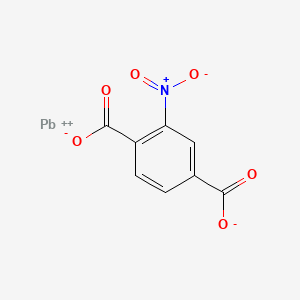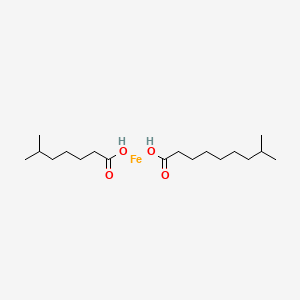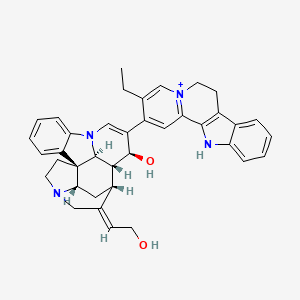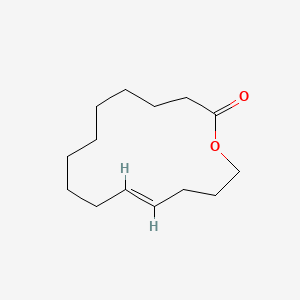![molecular formula C10H18Hg2O6 B12646058 acetyloxy-[(2R,3S)-4-(acetyloxymercurio)-2,3-dimethoxybutyl]mercury CAS No. 5342-29-0](/img/structure/B12646058.png)
acetyloxy-[(2R,3S)-4-(acetyloxymercurio)-2,3-dimethoxybutyl]mercury
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Acetyloxy-[(2R,3S)-4-(acetyloxymercurio)-2,3-dimethoxybutyl]mercury is a complex organomercury compound with the molecular formula C10H18Hg2O6 and a molecular weight of 635.426 g/mol . This compound is characterized by the presence of two mercury atoms and multiple functional groups, including acetyloxy and methoxy groups. It is primarily used in scientific research due to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of acetyloxy-[(2R,3S)-4-(acetyloxymercurio)-2,3-dimethoxybutyl]mercury typically involves the reaction of a suitable precursor with mercuric acetate in the presence of acetic acid. The reaction conditions often require controlled temperatures and specific solvents to ensure the desired product is obtained. The general reaction can be represented as follows:
[ \text{Precursor} + \text{Hg(OAc)}_2 \rightarrow \text{this compound} ]
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.
化学反应分析
Types of Reactions
Acetyloxy-[(2R,3S)-4-(acetyloxymercurio)-2,3-dimethoxybutyl]mercury undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different mercury-containing species.
Reduction: Reduction reactions can convert the mercury atoms to lower oxidation states.
Substitution: The acetyloxy and methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens or nucleophiles can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield mercuric oxide derivatives, while reduction could produce elemental mercury or mercury(I) compounds.
科学研究应用
Acetyloxy-[(2R,3S)-4-(acetyloxymercurio)-2,3-dimethoxybutyl]mercury has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in certain reactions.
Biology: The compound is studied for its interactions with biological molecules and potential use in biochemical assays.
Medicine: Research explores its potential therapeutic applications, particularly in targeting specific cellular pathways.
Industry: It is used in the development of advanced materials and as a component in certain industrial processes.
作用机制
The mechanism of action of acetyloxy-[(2R,3S)-4-(acetyloxymercurio)-2,3-dimethoxybutyl]mercury involves its interaction with molecular targets such as enzymes and proteins. The mercury atoms can form strong bonds with sulfur-containing amino acids, leading to inhibition or modification of enzyme activity. This interaction can affect various cellular pathways and processes, making the compound useful in studying biochemical mechanisms.
相似化合物的比较
Similar Compounds
- Acetyloxy-[(2R,3S)-4-(acetyloxymercurio)-2,3-diethoxybutyl]mercury
- Acetyloxy-[(2R,3S)-4-(acetyloxymercurio)-2,3-diethoxy-2-methylbutyl]mercury
Uniqueness
Acetyloxy-[(2R,3S)-4-(acetyloxymercurio)-2,3-dimethoxybutyl]mercury is unique due to its specific structural configuration and the presence of both acetyloxy and methoxy groups. This combination of functional groups imparts distinct chemical properties, making it valuable for specific research applications that other similar compounds may not fulfill.
属性
CAS 编号 |
5342-29-0 |
|---|---|
分子式 |
C10H18Hg2O6 |
分子量 |
635.43 g/mol |
IUPAC 名称 |
acetyloxy-[(2R,3S)-4-(acetyloxymercurio)-2,3-dimethoxybutyl]mercury |
InChI |
InChI=1S/C6H12O2.2C2H4O2.2Hg/c1-5(7-3)6(2)8-4;2*1-2(3)4;;/h5-6H,1-2H2,3-4H3;2*1H3,(H,3,4);;/q;;;2*+1/p-2/t5-,6+;;;; |
InChI 键 |
VGWUFMWVHALSRK-LIAJSWTCSA-L |
手性 SMILES |
CC(=O)O[Hg]C[C@H]([C@H](C[Hg]OC(=O)C)OC)OC |
规范 SMILES |
CC(=O)O[Hg]CC(C(C[Hg]OC(=O)C)OC)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



